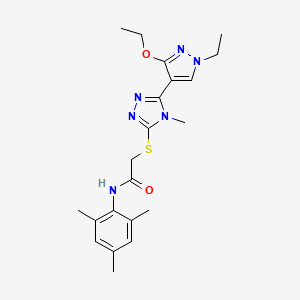![molecular formula C13H18F3N3O4 B2608941 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2247102-24-3](/img/structure/B2608941.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid , also known by its IUPAC name (2R)-5-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid , is a synthetic compound with the molecular formula C₁₄H₂₄N₂O₆ . It falls within the class of carboxylic acids and exhibits interesting properties that warrant further investigation .
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, amidation, and cyclization. Researchers have explored various synthetic routes to achieve high yields and purity. Notably, the trifluoromethyl-pyrazole moiety plays a crucial role in the overall synthesis .
Molecular Structure Analysis
The molecular structure of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid consists of a pentanoic acid backbone with two key substituents: the tert-butoxycarbonyl (Boc) group and the allyloxy carbonyl group. The trifluoromethyl-pyrazole ring adds complexity to the structure. Understanding the spatial arrangement of these groups is essential for predicting its behavior and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, amidation, and esterification. Researchers have investigated its reactivity under different conditions, leading to the formation of derivatives with altered properties. Exploring its reactivity profile is crucial for designing novel compounds based on this scaffold .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Researchers have explored the synthesis and structural determination of related compounds, highlighting methods for creating complex molecules that include pyrazole and carboxylic acid functional groups. These studies often involve experimental and quantum-chemical calculations to understand the formation and properties of such molecules (Yıldırım et al., 2005), (Tanaka et al., 1986).
Applications in Material Science
- The compound and its derivatives have found applications in material science, such as in the optical gating of photosensitive synthetic ion channels. This research demonstrates how modifications in the molecular structure can affect the physical properties and functionalities of materials, potentially leading to innovations in nanofluidic devices and information processing technologies (Ali et al., 2012).
Medicinal Chemistry and Drug Design
- While the request specifically excluded drug use and dosage information, it's worth noting that compounds with similar structures are frequently investigated in medicinal chemistry for their potential as drug candidates or for their biochemical properties. These studies often focus on the synthesis of analogues and derivatives to explore their biological activities and interactions with biological targets (Sharma et al., 2004).
Organic Synthesis and Catalysis
- The compound's framework serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Research in this area explores innovative synthetic routes, reaction mechanisms, and the potential for creating new molecules with significant applications in chemistry and biology (Xiao et al., 2011).
Advanced Functional Materials
- Studies also delve into the development of advanced functional materials using compounds with similar structural motifs. For example, research on mechanoluminescent and efficient white OLEDs investigates the use of spatially encumbered pyridinyl pyrazolate chelates, indicating the potential of such compounds in electronic and photonic applications (Huang et al., 2013).
Mécanisme D'action
While the exact mechanism of action remains an active area of research, it is believed that 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid may interact with specific cellular targets, modulating biological processes. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .
Safety and Hazards
Orientations Futures
Researchers should explore the pharmacological potential of this compound, including its bioactivity, target interactions, and potential therapeutic applications. Additionally, investigations into derivatives and analogs could lead to novel drug candidates. Collaborative efforts across disciplines will contribute to a deeper understanding of its properties and applications .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4/c1-12(2,3)23-11(22)18-8(10(20)21)5-4-7-6-17-19-9(7)13(14,15)16/h6,8H,4-5H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSCTPILPAPKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(NN=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608860.png)
![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)
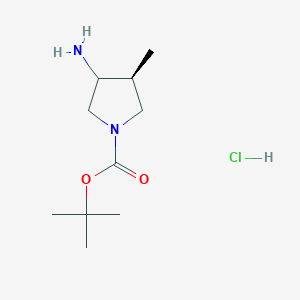
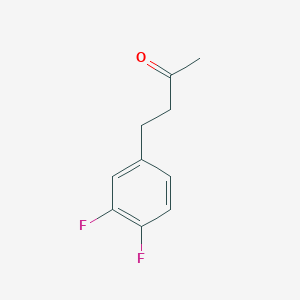
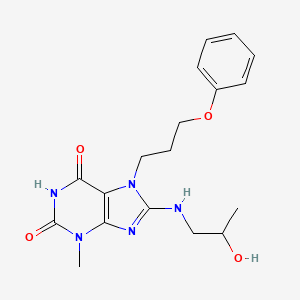
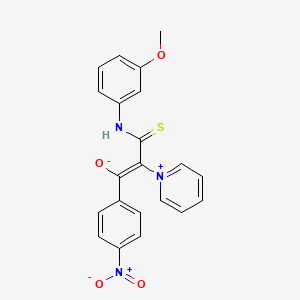
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2608868.png)
![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![2-Chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2608874.png)
![N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2608877.png)

